molecular formula C21H30N2O2 B5068923 (3-furylmethyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine

(3-furylmethyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine

Cat. No.: B5068923
M. Wt: 342.5 g/mol
InChI Key: WURQFBDLWPWUHR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a furylmethyl group, a methoxyphenyl group, and a piperidinyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information on this compound, it’s hard to detail the exact synthesis .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This would involve studying how the compound reacts with various reagents. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .


Physical and Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

If this compound is a drug or a biologically active molecule, its mechanism of action would involve how it interacts with biological targets in the body. This is usually determined through a combination of biochemical assays and computational modeling .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-22(16-19-10-14-25-17-19)15-18-7-11-23(12-8-18)13-9-20-5-3-4-6-21(20)24-2/h3-6,10,14,17-18H,7-9,11-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQFBDLWPWUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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